molecular formula C17H20N4O2S B11274971 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol

Cat. No.: B11274971
M. Wt: 344.4 g/mol
InChI Key: JBISVZAQQQVWRN-UHFFFAOYSA-N
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Description

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol involves multiple steps. One common method includes the reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate 4-oxide with acetyl chloride under nitrogen . This reaction produces intermediate compounds that undergo further transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, triphenylphosphine, and diazomethane . Reaction conditions often involve the use of inert atmospheres (e.g., nitrogen) and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as methyl 3-methoxy-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]acrylate .

Scientific Research Applications

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol lies in its tetracyclic structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-methylamino]ethanol

InChI

InChI=1S/C17H20N4O2S/c1-17(2)7-12-10(8-23-17)6-11-13-14(24-16(11)20-12)15(19-9-18-13)21(3)4-5-22/h6,9,22H,4-5,7-8H2,1-3H3

InChI Key

JBISVZAQQQVWRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)N(C)CCO)C

Origin of Product

United States

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